molecular formula C17H8O4 B14283341 2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone CAS No. 127972-61-6

2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone

Cat. No.: B14283341
CAS No.: 127972-61-6
M. Wt: 276.24 g/mol
InChI Key: GNTWPAAVTOMFML-UHFFFAOYSA-N
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Description

2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone is a complex organic compound characterized by its unique spiro structure, which consists of two indene units connected through a central spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone typically involves a gold(I)-catalyzed intramolecular alkoxylation and double aldol condensation cascade cyclization strategy. This method uses synthetic alkynone substrates and proceeds under mild conditions to yield the desired spiro compound .

Industrial Production Methods: The use of gold(I) catalysts and controlled reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the spiro structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone involves its interaction with molecular targets through its reactive sites. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo specific chemical transformations, such as oxidation and reduction, which modulate its activity .

Comparison with Similar Compounds

  • 1,1’-Spirobi[1H-indene]
  • 3,3’-Spirobi[3H-indole]
  • 2,2’-Spirobi[naphthalene]

Comparison: 2,2’-Spirobi[2H-indene]-1,1’,3,3’-tetrone is unique due to its specific spiro structure and the presence of four ketone groups. This distinguishes it from other spiro compounds, which may have different functional groups or ring systems. The compound’s reactivity and stability are enhanced by its tetrone configuration, making it a valuable compound for various applications .

Properties

CAS No.

127972-61-6

Molecular Formula

C17H8O4

Molecular Weight

276.24 g/mol

IUPAC Name

2,2'-spirobi[indene]-1,1',3,3'-tetrone

InChI

InChI=1S/C17H8O4/c18-13-9-5-1-2-6-10(9)14(19)17(13)15(20)11-7-3-4-8-12(11)16(17)21/h1-8H

InChI Key

GNTWPAAVTOMFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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